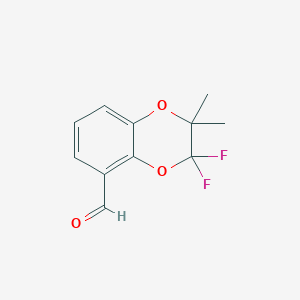
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde (DFDDC) is a synthetic compound with a wide range of uses in scientific research. It is a colorless crystalline solid that has been used in numerous studies, including those related to biochemistry, physiology, and pharmacology. DFDDC is also known as 2,2-difluoro-3,3-dimethyl-5-carbaldehyde-1,4-benzodioxin and has the chemical formula C8H6F2O2.
Mecanismo De Acción
DFDDC is believed to act by inhibiting the enzyme cyclooxygenase (COX) and thus preventing the formation of prostaglandins. Prostaglandins are hormone-like molecules that are involved in a variety of physiological processes, including inflammation and pain. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain.
Biochemical and Physiological Effects
DFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX is thought to reduce the production of leukotrienes, resulting in decreased inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFDDC has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, DFDDC is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
The potential future applications of DFDDC are numerous. It could be used to develop new drugs that target the inhibition of COX and 5-LOX enzymes. It could also be used to develop new compounds that inhibit the production of prostaglandins and leukotrienes. Additionally, it could be used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Finally, it could be used to develop new compounds that have anti-inflammatory and pain-relieving properties.
Métodos De Síntesis
DFDDC is synthesized by the condensation of 2,2-difluoro-3,3-dimethyl-5-carbaldehyde and 1,4-benzodioxin. The reaction is carried out in the presence of anhydrous aluminum chloride and pyridine as a catalyst, in a solvent such as benzene or toluene. The reaction is then carried out at a temperature of about 70°C for about 8 hours, after which the product is isolated and purified.
Aplicaciones Científicas De Investigación
DFDDC is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used as a model compound for studying the effects of difluoromethylation on the biological activity of drugs and other compounds. It has also been used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Additionally, DFDDC has been used to study the effects of difluoromethylation on the pharmacokinetics of drugs and other compounds.
Propiedades
IUPAC Name |
3,3-difluoro-2,2-dimethyl-1,4-benzodioxine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-10(2)11(12,13)16-9-7(6-14)4-3-5-8(9)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVUAPBBCLMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=CC=C2O1)C=O)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)









![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)
